cis-3-Aminocyclobutanecarboxylic acid
Description
Significance of Conformationally Restricted Amino Acids in Drug Discovery and Peptide Chemistry
Peptides are promising therapeutic agents due to their high potency and selectivity. However, their application is often limited by poor metabolic stability and low bioavailability. Conformationally restricted amino acids, by virtue of their rigid structures, help to overcome these limitations. nih.govnih.gov By locking a peptide into a specific three-dimensional shape, these amino acids can enhance binding to biological targets and increase resistance to enzymatic degradation. nih.gov This approach has proven successful in the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties.
Overview of Cyclobutane-Derived Amino Acids as Bioactive Scaffolds
The cyclobutane (B1203170) ring, a four-membered carbocycle, is a particularly effective scaffold for creating conformationally restricted amino acids. nih.govnih.gov Its puckered three-dimensional structure allows for precise positioning of functional groups, which is crucial for interacting with biological targets. nih.gov Cyclobutane-containing amino acids have been successfully incorporated into a variety of bioactive molecules, demonstrating their versatility as scaffolds in drug design. nih.govnih.gov These scaffolds can improve metabolic stability, direct the orientation of key pharmacophoric groups, and reduce the planarity of molecules, all of which are desirable traits in drug candidates. nih.gov
Research Trajectory and Academic Importance of cis-3-Aminocyclobutanecarboxylic Acid
The academic importance of this compound stems from its early recognition as a conformationally restricted analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. nih.gov Initial studies in the 1980s synthesized both the cis and trans isomers and evaluated their GABA-like activity. nih.gov The cis isomer, in particular, showed moderate activity in inhibiting GABA uptake and binding to its receptors. nih.gov
This initial discovery paved the way for further research into its potential as a building block in medicinal chemistry. Scientists have since developed various synthetic routes to access this and related cyclobutane amino acids, including diastereoselective methods. The ability to incorporate this rigid scaffold into peptides has allowed for the exploration of how conformational constraint influences biological activity. mdpi.com Its use has expanded beyond GABAergic systems, with researchers incorporating it into inhibitors of various enzymes and as a component of novel peptide structures with unique folding patterns. thieme-connect.de The ongoing research into this compound and its derivatives underscores its continued importance in the academic and industrial pursuit of new therapeutic agents.
Detailed Research Findings
The utility of this compound and its analogs is best illustrated by specific research findings. The following table summarizes key data on the biological activity of related conformationally restricted GABA analogs.
| Compound | Receptor/Target | Activity | IC50/EC50/Ki | Reference |
| (+)-TACP | GABA(C) ρ1 | Partial Agonist | EC50 = 2.7 µM | nih.gov |
| (+)-TACP | GABA(C) ρ2 | Partial Agonist | EC50 = 1.45 µM | nih.gov |
| (+)-CACP | GABA(C) ρ1 | Partial Agonist | EC50 = 26.1 µM | nih.gov |
| (+)-CACP | GABA(C) ρ2 | Partial Agonist | EC50 = 20.1 µM | nih.gov |
| (+)-4-ACPCA | GABA(C) ρ1 | Antagonist | Ki = 6.0 µM | nih.gov |
| (+)-4-ACPCA | GABA(C) ρ2 | Antagonist | Ki = 4.7 µM | nih.gov |
| Benzylthioether of 4-ACP-3-CA | GABA(A) α1β2γ2L | Antagonist | IC50 = 42 µM | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The data clearly indicates that subtle changes in the stereochemistry and structure of these cyclic amino acids can dramatically alter their pharmacological profile, shifting them from agonists to antagonists. This highlights the power of using such constrained scaffolds to fine-tune the biological activity of a molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGRLZXBOJQQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995838 | |
| Record name | 3-Aminocyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160191-58-2, 74316-27-1 | |
| Record name | 3-Aminocyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160191-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocyclobutane-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074316271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminocyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereochemical Control
Expedient Synthetic Routes to cis- and trans-3-Aminocyclobutanecarboxylic Acids
Several practical methods have been established for the synthesis of 3-aminocyclobutanecarboxylic acid isomers. These routes often begin from readily available starting materials and proceed through key chemical transformations to construct the desired cyclobutane (B1203170) core with the required functional groups.
A highly effective and straightforward synthesis of both cis- and trans-3-aminocyclobutanecarboxylic acid commences with 1,1-cyclobutanedicarboxylic acid. tandfonline.com This commercially available starting material can be prepared through the condensation of ethyl malonate with trimethylene bromide, followed by hydrolysis and decarboxylation. orgsyn.org
The key transformations in this synthetic sequence involve the Hofmann and Curtius rearrangements, which are classical methods for converting carboxylic acids into primary amines with the loss of one carbon atom. organicchemistrytutor.commasterorganicchemistry.com In the context of synthesizing cis-3-aminocyclobutanecarboxylic acid, these rearrangements are applied to a derivative of 1,1-cyclobutanedicarboxylic acid to introduce the amino group. The general scheme for these rearrangements begins with the conversion of a carboxylic acid to an acid chloride, which then diverges into either the Hofmann or Curtius pathway. organicchemistrytutor.com Both pathways converge at a crucial isocyanate intermediate, which upon hydrolysis, yields the primary amine. masterorganicchemistry.comyoutube.com The stereochemistry of the final amino acid products is rigorously confirmed using nuclear Overhauser effect (NOE) spectroscopy. tandfonline.com
Table 1: Key Rearrangement Reactions
| Reaction | Starting Material | Key Intermediate | Product |
|---|---|---|---|
| Hofmann Rearrangement | Amide | Isocyanate | Primary Amine |
A powerful and versatile method for constructing the cyclobutane ring of this compound involves a photochemical [2+2]-cycloaddition reaction. researchgate.netnih.gov This approach typically utilizes uracil (B121893) or its derivatives as the starting material. The core of this strategy is the light-induced reaction between the uracil derivative and an alkene, such as ethylene, to form a cyclobutane ring fused to the heterocyclic system. researchgate.net
The Bucherer-Strecker synthesis and the related Bucherer-Bergs reaction are classic multicomponent reactions used for the preparation of α-amino acids and their derivatives. researchgate.netorganic-chemistry.org The Strecker synthesis, in its fundamental form, involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to produce an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing 3-aminocyclobutanecarboxylic acid, a suitable cyclobutanone (B123998) derivative, such as 3-oxocyclobutanecarboxylic acid, can serve as the ketone precursor. google.com The reaction of this ketone with an ammonia source and a cyanide source, followed by hydrolysis, would yield the desired amino acid. The stereochemical outcome of the Bucherer-Strecker and Bucherer-Bergs reactions on cyclic ketones can be influenced by the reaction conditions and the conformation of the cyclic starting material, potentially allowing for the selective synthesis of either the cis or trans isomer. researchgate.net
Homologation reactions, which extend a carbon chain by one methylene (B1212753) unit, can also be employed in the synthesis of cyclobutane amino acids. While specific details on the homologation to this compound are less prevalent in the provided context, general homologation protocols like the Arndt-Eistert synthesis could theoretically be applied. This would involve the conversion of a cyclobutane carboxylic acid to its corresponding acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement, often catalyzed by a metal such as silver, in the presence of water would yield the homologated carboxylic acid.
The formation of the cyclobutane ring itself can be achieved through intramolecular nucleophilic substitution reactions. youtube.com This strategy involves a molecule containing both a nucleophile and a suitable leaving group, positioned to favor the formation of a four-membered ring upon cyclization. youtube.com These reactions are often kinetically favored over their intermolecular counterparts. youtube.com
For the synthesis of a precursor to this compound, one could envision a substrate with a nucleophile (e.g., an amine or its precursor) and an electrophilic carbon bearing a good leaving group, separated by an appropriate number of atoms to facilitate the formation of the cyclobutane ring. The stereochemistry of the substituents on the acyclic precursor would directly influence the stereochemistry of the resulting cyclic product.
Enantioselective and Diastereoselective Synthesis
Achieving high levels of stereocontrol is a critical aspect of modern organic synthesis, particularly for biologically active molecules like this compound. Enantioselective and diastereoselective syntheses aim to produce a single desired stereoisomer in high purity.
Various strategies have been developed for the enantioselective synthesis of related cyclic amino acids, which can be adapted for the synthesis of this compound. nih.govresearchgate.net These methods often involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool material. thieme-connect.comnih.gov For example, asymmetric [2+2] photocycloaddition reactions using chiral uracil derivatives have proven effective. thieme-connect.com
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. rsc.orgnih.gov In the synthesis of 3-aminocyclobutanecarboxylic acid, this translates to selectively forming either the cis or the trans isomer. Many of the synthetic routes discussed, such as the photochemical cycloaddition and the Bucherer-Strecker reaction, can exhibit high diastereoselectivity under optimized conditions. researchgate.netresearchgate.net Furthermore, methods for the diastereoselective synthesis of other substituted cyclobutanes and related cyclic systems have been reported, which could be applied to the synthesis of the target molecule. nih.govchemrxiv.orgnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| trans-3-Aminocyclobutanecarboxylic acid |
| 1,1-Cyclobutanedicarboxylic acid |
| Uracil |
| Ethylene |
| 2-Aminocyclobutanecarboxylic acid |
| 3-Oxocyclobutanecarboxylic acid |
| Ethyl malonate |
| Trimethylene bromide |
| Isocyanate |
| Diazomethane |
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to directly produce a single, desired enantiomer, bypassing the need for resolving a racemic mixture. While specific literature detailing the asymmetric synthesis of this compound is specialized, general advanced strategies are applicable. For instance, methods like the catalytic asymmetric amination of α-hydroxy esters using chiral molybdenum complexes represent a powerful approach for creating chiral α-amino acids. nih.gov Another relevant strategy is the conjugate addition–asymmetric protonation (CAAP) of α,β-unsaturated carboxylic acids, which can establish a chiral center adjacent to a carboxyl group using chiral catalysts. kyoto-u.ac.jp Such catalytic processes are at the forefront of creating chiral amino acid derivatives with high enantiomeric purity. nih.govkyoto-u.ac.jp
Chiral Resolution Techniques (e.g., using Oxazolidinone Auxiliaries)
Chiral resolution is a common method for separating a racemic mixture into its individual enantiomers. tcichemicals.com This can be achieved by converting the enantiomers into diastereomers using a chiral resolving agent, which can then be separated by standard techniques like crystallization or chromatography. tcichemicals.com
A powerful strategy in this domain is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. sigmaaldrich.com Oxazolidinones, often referred to as Evans' auxiliaries, are particularly effective and widely used for this purpose. rsc.org These auxiliaries can be attached to a carboxylic acid to form an N-acyloxazolidinone. Subsequent reactions, such as alkylation or Michael additions, proceed with high diastereoselectivity due to the steric influence of the auxiliary. rsc.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary can be removed under mild conditions and recycled, making the process efficient and economical. sigmaaldrich.com This method has been successfully applied to resolve related cyclobutane derivatives, demonstrating its utility for this class of compounds. nih.gov
Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis
| Auxiliary Type | Example Compound | Key Features |
|---|---|---|
| Oxazolidinone Derivatives | (S)-4-Benzyl-2-oxazolidinone | Controls stereoselectivity via steric hindrance; removable and recyclable. sigmaaldrich.comsigmaaldrich.com |
| Ephedrine Derivatives | (1S,2S)-(+)-Pseudoephedrine | Used to control stereochemical outcomes in various reactions. sigmaaldrich.com |
| Sulfonamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Versatile auxiliary for the synthesis of chiral amines. sigmaaldrich.com |
Advanced Derivatization and Protecting Group Strategies
In the synthesis of complex molecules containing this compound, the amine and carboxylic acid functionalities must often be temporarily masked or "protected" to prevent them from undergoing unwanted reactions. The choice of protecting groups is critical and allows for the selective modification of other parts of the molecule.
Utilization of tert-Butoxycarbonyl (Boc) Protecting Groups
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions, including basic hydrolysis and nucleophilic attack. researchgate.net The protected form, cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid, is a key intermediate and a versatile building block for peptide synthesis and drug development. chemimpex.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org
A key advantage of the Boc group is its facile removal under acidic conditions. wikipedia.org Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) are commonly used for deprotection. wikipedia.org
Table 2: Common Reagents for Boc Group Deprotection
| Reagent(s) | Conditions | Reference |
|---|---|---|
| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | 50/50 mixture at room temperature. | wikipedia.org |
| Hydrochloric Acid (HCl) in Methanol or Ethyl Acetate (B1210297) | 3 M HCl in ethyl acetate for ~30 min. | wikipedia.org |
| Sulfuric Acid (H₂SO₄) in tert-Butyl Acetate (tBuOAc) | Used for selective deprotection in the presence of tert-butyl esters. | researchgate.net |
Carbobenzyloxy (Cbz) Protection for Amine Functionalities
The Carbobenzyloxy (Cbz or Z) group is another cornerstone of amine protection in organic synthesis, particularly in peptide chemistry. numberanalytics.comnumberanalytics.com It is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.com The Cbz group is renowned for its stability towards both basic and mildly acidic conditions. ijacskros.com
The primary method for removing the Cbz group is catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C), a process that cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. ijacskros.comorganic-chemistry.org This deprotection method is orthogonal to the acid-labile Boc group.
Orthogonal Protection Schemes for Polyfunctional Cyclobutane Derivatives
Orthogonal protection refers to the use of multiple, distinct protecting groups in a single molecule that can be removed selectively under different reaction conditions. This strategy is essential for the synthesis of complex polyfunctional derivatives of this compound.
The combination of Boc and Cbz groups is a classic example of an orthogonal protection scheme. researchgate.net For a molecule containing two different amine groups, one could be protected as a Cbz derivative and the other as a Boc derivative. The Boc group could be selectively removed with acid (e.g., TFA) while the Cbz group remains intact. wikipedia.org Subsequently, the Cbz group could be removed by hydrogenation without affecting other functional groups that are sensitive to acid. ijacskros.comorganic-chemistry.org
This principle also extends to protecting different types of functional groups. For instance, the amine could be protected with a Cbz group, while a carboxylic acid is protected as a tert-butyl (tBu) ester. The tBu ester, like the Boc group, is acid-labile. A more nuanced strategy involves the selective removal of an N-Boc group in the presence of a tBu ester by using specific reagents like sulfuric acid in tert-butyl acetate, which demonstrates a higher level of orthogonal control. researchgate.net
Analytical and Spectroscopic Characterization of Stereoisomers
The definitive identification and differentiation of stereoisomers of aminocyclobutanecarboxylic acid derivatives are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose, particularly for distinguishing between diastereomers (e.g., cis vs. trans).
The relative configuration of substituents on the cyclobutane ring can often be determined by analyzing the vicinal proton-proton coupling constants (³J) in the ¹H NMR spectrum. mdpi.com For example, in isochromanone derivatives, the ³J value between protons on adjacent carbons (H-3 and H-4) is dependent on the dihedral angle, which differs between cis and trans isomers. mdpi.com Interestingly, the observed coupling constants can be highly influenced by the solvent used for analysis, as it can alter the conformational preferences of the molecule. In some cases, the ³J values for cis and trans isomers may be nearly identical in one solvent (e.g., DMSO-d₆) but significantly different in another (e.g., CDCl₃), providing a clear method for assignment. mdpi.com
To determine the enantiomeric purity of a chiral sample, chiral high-performance liquid chromatography (chiral HPLC) is the method of choice. This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification and the calculation of enantiomeric excess (ee). acs.org
Table 3: Illustrative ¹H NMR Data for Distinguishing Diastereomers Data based on an analogous substituted ring system to illustrate the principle.
| Isomer | Solvent | ³J Coupling Constant (H-3, H-4) | Implication | Reference |
|---|---|---|---|---|
| cis | DMSO-d₆ | ~3.3 Hz | Indistinguishable from trans in this solvent. | mdpi.com |
| trans | DMSO-d₆ | ~3.3 Hz | Indistinguishable from cis in this solvent. | mdpi.com |
| cis | CDCl₃ | ~3.1 Hz | Value remains small, indicating a specific dihedral angle. | mdpi.com |
Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemistry Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative configuration of organic molecules. researcher.life Among the various NMR experiments, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for establishing the stereochemistry of cyclic compounds like 3-aminocyclobutanecarboxylic acid. researcher.lifetandfonline.com The NOESY experiment detects through-space interactions between protons that are in close proximity, typically within 5 Ångstroms.
In the case of 3-aminocyclobutanecarboxylic acid, the assignment of the cis and trans isomers was unequivocally established through NOESY experiments. tandfonline.com For the cis isomer, a NOESY correlation is observed between the proton at C1 (the carbon bearing the carboxylic acid) and the proton at C3 (the carbon bearing the amino group). This correlation indicates that these two protons are on the same face of the cyclobutane ring, which is characteristic of the cis configuration. Conversely, the absence of this specific cross-peak in the NOESY spectrum for the other isomer confirms its trans configuration, where the respective protons are on opposite faces of the ring. tandfonline.com This method provides definitive evidence for the relative spatial arrangement of the substituent groups on the cyclobutane core. tandfonline.comcolab.ws
Chromatographic Separation of cis/trans Isomers
The synthesis of 3-aminocyclobutanecarboxylic acid often results in a mixture of both cis and trans isomers. The separation of these diastereomers is a critical step to isolate the desired cis compound. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose. msu.eduresearchgate.net The principle behind HPLC separation lies in the differential partitioning of the isomers between a stationary phase (the column) and a mobile phase (the eluent). mst.edu
The polarity difference between the cis and trans isomers is the primary factor enabling their separation. msu.edu In one synthetic route, the azido (B1232118) ester precursors of cis- and trans-3-aminocyclobutanecarboxylic acid were effectively separated using column chromatography. tandfonline.com The different spatial arrangements of the polar amino and carboxylic acid groups in the cis and trans isomers lead to distinct interactions with the polar stationary phase, resulting in different retention times and allowing for their separation. msu.edu
Furthermore, for resolving the individual enantiomers (R and S forms) of the cis isomer, preparative chiral HPLC is employed. google.com This technique uses a chiral stationary phase that interacts differently with each enantiomer, enabling their separation. google.comnih.gov For instance, a Chiral Cellulose-SB column has been utilized for the separation of related enantiomeric compounds. google.com
Crystallographic Studies for Absolute Configuration Determination
While NMR techniques like NOESY are excellent for determining the relative stereochemistry (cis vs. trans), X-ray crystallography provides the most definitive method for elucidating the absolute three-dimensional structure of a crystalline compound. researcher.life This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the precise calculation of bond lengths, bond angles, and the absolute configuration of chiral centers.
For aminocyclobutane derivatives and related compounds, X-ray crystallography is the gold standard for confirming the absolute stereochemistry, especially when NMR data might be inconclusive. It provides unambiguous proof of the molecular structure. For analogous compounds, crystallographic analysis is the recommended method for the unambiguous determination of the absolute configuration. Although a specific crystal structure of the parent this compound is not detailed in the surveyed literature, the technique remains the ultimate tool for structural confirmation in this class of molecules.
Conformational Analysis and Structural Rigidity
Intrinsic Rigidity Imparted by the Cyclobutane (B1203170) Ring System
The cyclobutane ring is inherently strained, adopting a puckered rather than a planar conformation to alleviate some of the torsional and angle strain. This puckering results in a limited number of accessible conformations, thereby providing a structurally rigid scaffold. chemimpex.com This intrinsic rigidity is a key feature of cyclobutane derivatives, making them valuable as building blocks in the design of molecules with well-defined three-dimensional structures. The substitution pattern on the cyclobutane ring further influences its conformational preferences.
Analysis of Preferred Conformations in Solution and Solid State
Hydrogen Bonding Patterns and Intramolecular Interactions
The presence of both a carboxylic acid and an amino group allows for the formation of various hydrogen bonds. youtube.com Intramolecularly, a hydrogen bond can potentially form between the amino group and the carboxylic acid group, which would further constrain the molecule's conformation. In the solid state and in polar solvents, intermolecular hydrogen bonding is expected to be a dominant force. Carboxylic acids are well-known to form strong hydrogen-bonded dimers, and the amino group can also act as both a hydrogen bond donor and acceptor. youtube.com In zwitterionic form, which is likely to exist under physiological conditions, the ammonium (B1175870) and carboxylate groups will engage in strong electrostatic interactions and hydrogen bonding with surrounding molecules, including water. researchgate.net Studies on similar amino acids have shown that hydrogen bonding with water is enhanced upon single-electron oxidation. rsc.org
Computational Chemistry and Molecular Modeling in Conformational Studies
Computational chemistry and molecular modeling are invaluable tools for investigating the conformational preferences of molecules like cis-3-Aminocyclobutanecarboxylic acid. mdpi.commdpi.com These methods allow for the calculation of the relative energies of different conformations, providing insight into the most stable structures. mdpi.com Quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be particularly useful for studying the molecule in a simulated biological environment. mdpi.com Such studies can elucidate the energy barriers between different puckered states of the cyclobutane ring and the influence of the substituents on the ring's geometry. For instance, theoretical calculations on formic and acetic acid have been used to determine the energy difference between their cis and trans conformers. researchgate.net
Comparative Conformational Behavior of cis- and trans-Isomers
The conformational behavior of the cis- and trans-isomers of 3-Aminocyclobutanecarboxylic acid is expected to be significantly different. In the trans-isomer, the amino and carboxylic acid groups are on opposite faces of the cyclobutane ring. This arrangement generally leads to less steric hindrance between the substituents compared to the cis-isomer. As a result, the trans-isomer may exhibit different puckering amplitudes and have a different set of preferred conformations. mdpi.comresearchgate.net Studies on related systems, such as 5,5′-diphenylhydantoin Schiff bases, have shown that cis- and trans-isomers can have distinct biological activities, which is often attributed to their different three-dimensional shapes and ability to interact with biological targets. nih.gov The stereoisomeric and conformational states of molecules are known to play a crucial role in their activity. nih.gov
Data Tables
Table 1: Key Conformational Features of Substituted Cyclobutanes
| Feature | Description | Significance for this compound |
| Ring Puckering | The cyclobutane ring is not planar and exists in puckered conformations to relieve strain. | The puckering of the ring in this compound will be influenced by the steric and electronic effects of the amino and carboxyl groups. |
| Substituent Orientation | In the cis-isomer, both substituents are on the same side of the ring. | This leads to potential intramolecular interactions and steric strain, influencing the preferred conformation. |
| Hydrogen Bonding | The amino and carboxylic acid groups can form intra- and intermolecular hydrogen bonds. youtube.com | Hydrogen bonding plays a critical role in stabilizing the conformation in both the solid state and solution. |
| Isomeric Differences | The trans-isomer has substituents on opposite sides of the ring. researchgate.net | This results in different conformational preferences and potentially different biological activities compared to the cis-isomer. nih.gov |
Structure Activity Relationships Sar and Molecular Recognition
Influence of the Cyclobutane (B1203170) Scaffold on Receptor Binding and Selectivity
The cyclobutane ring of cis-3-Aminocyclobutanecarboxylic acid serves as a rigid scaffold that significantly constrains the molecule's conformational flexibility. This rigidity is crucial for its biological activity, as it pre-organizes the amino and carboxylic acid functional groups into a specific spatial arrangement. This "locked" conformation can lead to higher binding affinity and selectivity for its biological targets compared to more flexible, open-chain analogs. The constrained nature of the cyclobutane ring reduces the entropic penalty upon binding to a receptor, as there is less conformational freedom to be lost. This can contribute to a more favorable binding energy.
The puckered nature of the cyclobutane ring allows for specific spatial orientations of substituents, which can be critical for fitting into a receptor's binding pocket. This three-dimensional character provides a distinct advantage over flat aromatic rings, enabling unique interactions with the target protein. For instance, in the context of Janus kinase 1 (JAK1) inhibitors, a cis-1,3-disubstituted cyclobutane linker was found to be optimal. The puckered conformation of the cyclobutyl ring positioned a sulphonamide NH group to form crucial hydrogen bonds with arginine and asparagine residues within the enzyme's active site.
Role of the cis-Configuration in Biological Activity
The cis-configuration of the amino and carboxylic acid groups on the cyclobutane ring is a critical determinant of the biological activity of this compound, particularly in its role as a GABA (gamma-aminobutyric acid) analog. This specific stereochemistry allows the molecule to adopt a conformation that mimics the active conformation of GABA, enabling it to interact effectively with GABA-related proteins.
Studies comparing the cis and trans isomers have consistently demonstrated the superior activity of the cis isomer. For example, this compound displays weak to moderate GABA-like activity, including the inhibition of GABA uptake in rat brain minislices and the inhibition of sodium-independent binding of GABA to rat brain membranes. In contrast, the trans isomer is significantly less effective in all these assays. This difference in activity is attributed to the spatial arrangement of the functional groups. In the trans isomer, the polar groups are "pinned back" by the cyclobutane ring, leading to unfavorable steric interactions with the active sites of GABA-related proteins.
The table below summarizes the comparative activity of cis- and trans-3-Aminocyclobutanecarboxylic acid in various GABA-related assays.
| Assay | This compound Activity | trans-3-Aminocyclobutanecarboxylic acid Activity |
| Inhibition of GABA uptake | Weak to moderate | Less effective |
| Inhibition of Na+-independent GABA binding | Weak to moderate | Less effective |
| Substrate for GABA aminotransferase | Weak to moderate | Less effective |
| Depression of cat spinal neuron firing | Weak to moderate | Less effective |
Topographical and Steric Requirements for Ligand-Target Interactions
The precise three-dimensional shape and size of this compound are crucial for its interaction with biological targets. The cyclobutane ring imposes specific steric constraints that dictate how the molecule can orient itself within a binding pocket. The cis-configuration ensures that the amino and carboxylic acid groups are presented on the same face of the ring, defining a specific vector for interaction with receptor sites.
For GABAergic systems, the distance and relative orientation between the amino and carboxylate groups are critical for activity. The rigid cyclobutane scaffold of the cis-isomer holds these groups in a conformation that is recognized by GABA receptors and transporters. The "pinned back" conformation of the trans-isomer, as mentioned previously, results in steric hindrance, preventing optimal interaction with the binding site. This suggests that the binding pocket of these targets has a specific shape that can accommodate the folded conformation of the cis-isomer but not the more extended conformation of the trans-isomer.
Impact of Functional Group Modifications on Bioactivity
Alterations to the core functional groups of this compound—the amine and the carboxylic acid—can have a profound impact on its biological activity. These modifications can affect the molecule's binding affinity, selectivity, and pharmacokinetic properties.
N-Acylation: The introduction of an acyl group to the nitrogen atom can significantly alter the molecule's properties. N-acylation can change the electronic character of the amino group, its hydrogen bonding capacity, and introduce steric bulk. Depending on the nature of the acyl group, these changes can either enhance or diminish activity at a particular target.
Carboxylic Acid Modifications: The carboxylic acid group is often crucial for forming salt bridges or hydrogen bonds with receptor residues. Esterification or amidation of this group can abolish these interactions, typically leading to a loss of activity. However, in some cases, these modifications can be used to create prodrugs that are converted to the active carboxylic acid in vivo.
The following table provides a hypothetical overview of how different functional group modifications might affect the bioactivity of this compound, based on general medicinal chemistry principles.
| Modification | Potential Impact on Bioactivity | Rationale |
| N-methylation | May increase or decrease activity | Alters basicity and steric bulk |
| N-acetylation | Likely to decrease activity | Reduces basicity and introduces steric hindrance |
| Carboxylic acid esterification | Likely to decrease activity | Removes a key binding group |
| Carboxylic acid amidation | Likely to decrease activity | Removes a key binding group |
Biological Activities and Mechanisms of Action
Neurobiological and Neurological Applications
Therapeutic Potential in Neurological Disorders (e.g., excitotoxicity, GABAergic dysregulation)
The therapeutic potential of cis-3-Aminocyclobutanecarboxylic acid in neurological disorders is primarily inferred from its structural similarity to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. researchgate.net GABA deficiency is associated with significant neurological conditions, making its analogues valuable candidates for therapeutic development. researchgate.net The introduction of a conformationally restricted cyclobutane (B1203170) ring is a strategy that has been shown to enhance the pharmaceutical activity of various molecules. researchgate.net
While direct studies on this compound are not extensively detailed in the searched literature, research on its close structural analogues provides a strong basis for its potential. For instance, the six-membered ring analogue, cis-3-aminocyclohexanecarboxylic acid, has been identified as a substrate for the neuronal GABA transport system. nih.gov It has been shown to selectively inhibit the uptake of GABA by neurons. nih.gov Furthermore, analogues based on a five-membered ring, such as those derived from 4-aminocyclopent-1-enecarboxylic acid, have been synthesized and screened for activity at GABA-A receptors, with some derivatives showing antagonist activity. researchgate.net These findings suggest that cyclic amino acids like this compound are a promising class of compounds for modulating GABAergic systems, which could be beneficial in conditions characterized by GABAergic dysregulation or excitotoxicity.
Evaluation of Anticonvulsant Properties
The evaluation of anticonvulsant properties for this compound is a logical extension of its role as a conformationally restricted GABA analogue. The proposition that antagonists of excitatory amino acids possess anticonvulsant properties is a well-established concept in pharmacology. nih.gov Research into other compounds, such as 3-hydroxy-2-quinoxalinecarboxylic acid, has confirmed this link, showing that antagonism of N-methyl-D-aspartate and kainate receptors leads to anticonvulsant effects. nih.gov
Additionally, studies on other molecular structures have demonstrated that stereochemistry, such as the difference between cis and trans isomers, can significantly impact anticonvulsant potency. mdpi.com For example, cis isomers of certain 3-amino-5,5′-diphenylhydantoin Schiff bases exhibited higher potency in suppressing seizures in mice compared to their trans counterparts. mdpi.com Although direct experimental data on the anticonvulsant activity of this compound was not prominent in the reviewed literature, its structural characteristics as a cyclic GABA analogue suggest it is a candidate for such investigations.
Anti-Cancer Research
Studies on Cytotoxicity Against Various Cancer Cell Lines
Inhibition of Enzymes Critical for Cancer Progression
There is no specific information in the searched literature indicating that this compound has been investigated as an inhibitor of enzymes critical for cancer progression. The field of oncology research actively explores various enzyme inhibitors, such as those targeting amino acid metabolism or protein kinases, as therapeutic strategies. nih.govnih.gov However, studies specifically linking this compound to the inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO), argininosuccinate (B1211890) synthetase (ASS1), or 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) were not identified. nih.gov
Applications as Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT)
A significant area of research for cyclic amino acids, including the cyclobutane scaffold, is in Boron Neutron Capture Therapy (BNCT). nih.gov BNCT is a non-invasive, binary radiotherapy that uses a boron-containing compound that is selectively absorbed by tumor cells. nih.govnih.gov When the tumor is irradiated with a beam of low-energy neutrons, the non-radioactive boron-10 (B1234237) (¹⁰B) atoms capture these neutrons, leading to a nuclear reaction that releases high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei. These particles have a short path length, approximately the diameter of a single cell, allowing for the selective destruction of cancer cells while sparing adjacent healthy tissue. nih.govnih.gov
The effectiveness of BNCT is highly dependent on the development of boron carriers that can achieve high concentration in tumors and a low concentration in normal tissue and blood. nih.gov Amino acids are considered promising carriers because cancer cells often have an increased demand for them, utilizing transporters like the large amino acid transporter 1 (LAT1) to facilitate uptake. nih.govnih.gov
Research into novel boron carriers has specifically included the synthesis and evaluation of aminocyclobutanecarboxylic acids as potential agents for BNCT. nih.gov While much of the focus has been on compounds like p-boronophenylalanine (BPA) and the cyclopentane (B165970) derivative cis-1-amino-3-boronocyclopentane-carboxylic acid (cis-ABCPC), the exploration of different ring sizes, including four-membered cyclobutane rings, has been part of the developmental effort to improve tumor selectivity and delivery of boron. nih.gov
| Concept | Description | Relevance to this compound |
|---|---|---|
| BNCT Principle | A binary radiotherapy combining a ¹⁰B-carrier and neutron irradiation to selectively destroy tumor cells. nih.gov | Provides the therapeutic context for which derivatives of the compound are being developed. |
| Amino Acid Carriers | Utilize transporters like LAT1, which are often overexpressed in cancer cells, to deliver boron. nih.gov | As an amino acid, the compound's structure is a suitable backbone for a boron carrier. |
| Cyclic Scaffolds | Cyclic amino acids are explored for potentially higher tumor selectivity compared to linear analogues. nih.gov | The cyclobutane ring of this compound is one of the scaffolds synthesized and evaluated for this purpose. nih.gov |
Antiviral Activity Investigations (e.g., against Hepatitis C Virus)
The conducted literature search did not yield any studies investigating the antiviral activity of this compound, including against the Hepatitis C Virus (HCV). Research into direct-acting antivirals (DAAs) for HCV often focuses on inhibiting viral proteins like the NS5B polymerase, and while various novel small molecules are tested, there is no indication that this compound has been among them. nih.govnih.gov
Role in Succinate (B1194679) Dehydrogenase Inhibition
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a crucial enzyme in cellular metabolism. It plays a dual role in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. In the electron transport chain, it transfers electrons from succinate to the ubiquinone pool.
Inhibition of SDH can have significant physiological consequences, and various molecules are known to act as SDH inhibitors. These inhibitors can disrupt cellular respiration and energy production. While direct evidence of this compound acting as a succinate dehydrogenase inhibitor is not found in the current body of scientific literature, the study of such potential interactions would involve specific biochemical assays.
To investigate the potential inhibitory effects of this compound on SDH, researchers would typically perform enzyme kinetics studies. These experiments would measure the rate of the SDH-catalyzed reaction in the presence and absence of the compound. By analyzing the data, scientists could determine if the compound inhibits the enzyme and, if so, the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).
Table 1: Hypothetical Data for SDH Inhibition Study
| This compound Concentration (µM) | SDH Activity (% of Control) |
| 0 | 100 |
| 10 | 95 |
| 50 | 88 |
| 100 | 82 |
| 500 | 65 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Enzyme-Substrate Interaction Model Studies
Understanding how a molecule like this compound might interact with an enzyme at a molecular level is fundamental to elucidating its mechanism of action. Enzyme-substrate interaction models are powerful tools for this purpose. These models can be generated through computational methods, such as molecular docking and molecular dynamics simulations, or determined experimentally through techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Currently, there are no published studies detailing the specific enzyme-substrate interaction models for this compound with any enzyme, including succinate dehydrogenase. However, the general principles of these studies involve predicting or observing how the ligand (in this case, this compound) binds to the active site of the target enzyme.
Key aspects of these interaction models include:
Binding Affinity: The strength of the interaction between the ligand and the enzyme.
Binding Pose: The specific orientation of the ligand within the enzyme's active site.
Key Amino Acid Residues: The specific amino acids in the enzyme that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Computational modeling could be employed to predict how the cyclobutane ring and the amino and carboxylic acid functional groups of this compound would fit into the binding pocket of a target enzyme and what interactions would stabilize this complex.
Applications in Medicinal Chemistry and Drug Design
Versatile Building Block in Organic and Pharmaceutical Synthesis
cis-3-Aminocyclobutanecarboxylic acid and its derivatives are recognized as versatile building blocks in both organic and pharmaceutical synthesis. The constrained cyclic structure of this amino acid analog makes it an attractive component for creating molecules with well-defined three-dimensional geometries. In pharmaceutical development, compounds containing the cyclobutane (B1203170) motif are explored for their potential biological activities. The cis stereochemistry of the amino and carboxylic acid groups offers a specific spatial arrangement that can be exploited in the design of peptidomimetics and other bioactive compounds. These derivatives are often used as intermediates in the synthesis of more complex molecular architectures intended for therapeutic use.
Scaffold for Peptide and Peptidomimetic Development
The incorporation of conformationally constrained amino acids like this compound into peptides is a key strategy in the development of peptidomimetics. These modified peptides can exhibit improved pharmacological properties compared to their natural counterparts.
While specific studies on homo-oligomers of this compound are not extensively detailed in available literature, research on analogous cyclic β-amino acids provides insights into their structural behavior. For instance, oligomers of related cis-2-aminocyclohexanecarboxylic acid have been shown to adopt extended conformations in solution.
In the realm of hybrid peptides, the introduction of cyclic amino acids can significantly influence the peptide's secondary structure. Studies on hybrid peptides containing a cis-cyclobutane amino acid residue alongside other amino acids, such as γ-amino-L-proline, have indicated that the cis configuration of the cyclobutane ring tends to promote a strand-like or extended structure in the resulting peptide. researchgate.net This contrasts with some trans-configured cyclobutane amino acids, which can induce more folded or helical conformations. researchgate.net
The rigid nature of the cyclobutane ring in this compound makes it a valuable tool for designing conformationally constrained peptides. By restricting the rotational freedom of the peptide backbone, this building block helps to lock the peptide into a specific conformation. This is crucial for studying structure-activity relationships and for designing peptides that can selectively bind to biological targets such as receptors or enzymes.
High-resolution NMR experiments on hybrid peptides containing a cis-cyclobutane residue have shown that these peptides tend to adopt a strand-like structure in solution. researchgate.net This conformational preference is a direct result of the stereochemistry of the cyclobutane ring. The ability to predict and control the secondary structure of peptides is a significant advantage in the design of novel peptide-based therapeutics.
Table 1: Conformational Preferences of Peptides Containing Cyclic Amino Acids
| Cyclic Amino Acid Configuration | Predominant Conformation in Peptides | Structural Feature |
| cis-Cyclobutane Residue | Strand-like/Extended | Favors inter-residue interactions over intra-residue hydrogen bonding |
| trans-Cyclobutane Residue | Folded/Helical | Can promote the formation of intra-residue hydrogen-bonded rings |
This table is based on findings from analogous cyclobutane-containing peptides.
A major challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases and their often poor oral bioavailability. Peptidomimetics are designed to overcome these limitations. nih.gov The incorporation of unnatural amino acids like this compound can render the peptide backbone unrecognizable to proteases, thereby increasing its metabolic stability. nih.gov
Furthermore, the conformational constraint imposed by the cyclobutane ring can lead to a more favorable energetic profile for binding to a target, and can also improve physicochemical properties that influence bioavailability. While specific data on the enhanced stability and bioavailability of peptidomimetics derived directly from this compound is limited, the general principles of peptidomimetic design strongly suggest these benefits.
Rational Design of Novel Therapeutic Agents
The unique structural features of this compound make it a valuable scaffold for the rational design of novel therapeutic agents. This approach involves designing molecules that are tailored to interact with a specific biological target.
The development of inhibitors for enzymes or ligands for receptors often relies on the creation of molecules that mimic the structure of the natural substrate or ligand. This compound can serve as a rigid scaffold to which various functional groups can be attached to create analogs designed to fit into the active site of an enzyme or the binding pocket of a receptor.
For example, in the rational design of enzyme inhibitors, the cyclobutane ring can be used to orient key functional groups in a precise spatial arrangement to maximize interactions with the target protein. nih.gov Studies on conformationally restricted analogues of GABA, such as cyclopentane (B165970) and cyclopentene derivatives, have shown that the stereochemical orientation of the amine and carboxylic acid groups is critical for binding to GABA receptors. nih.gov This highlights the importance of the defined stereochemistry of molecules like this compound in the design of receptor-specific agents. The principles demonstrated in the design of inhibitors for targets like human ornithine aminotransferase using a cyclopentene-based amino acid scaffold can be conceptually applied to the use of this compound for other therapeutic targets. nih.gov
Lead Optimization in Drug Discovery and Development
In the intricate process of drug discovery, lead optimization is a critical phase where a promising but imperfect "lead" compound is chemically modified to enhance its therapeutic properties. This compound has emerged as a valuable structural motif in this process due to its unique conformational constraints. The rigid cyclobutane ring imparts a level of pre-organization to molecules, which can lead to improved binding affinity and selectivity for their biological targets.
The incorporation of the this compound scaffold into a lead compound can significantly alter its pharmacokinetic profile. The constrained nature of the cyclobutane ring can protect adjacent chemical bonds from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. For instance, replacing a more flexible amino acid residue in a peptide-based drug with this cyclobutane analog can render the peptide more resistant to proteolysis. acs.org
Furthermore, the defined spatial orientation of the amino and carboxylic acid groups on the cyclobutane ring allows for precise control over the geometry of drug-receptor interactions. This structural rigidity helps in locking the molecule into a bioactive conformation, which can lead to a substantial increase in potency. Researchers leverage this feature to fine-tune the fit of a drug molecule into the binding site of a target protein or enzyme, a key objective of the lead optimization process. The unique structure is utilized to develop novel pharmaceuticals, with cyclobutane derivatives showing promising biological activity in fields like oncology and neurology. chemimpex.com
The table below summarizes the key contributions of the this compound scaffold to the lead optimization phase.
| Contribution | Pharmacological Impact | Rationale |
| Conformational Rigidity | Enhanced Potency & Selectivity | The fixed geometry reduces the entropic penalty upon binding to the target, leading to stronger and more specific interactions. |
| Metabolic Stability | Increased Drug Half-Life | The cyclobutane structure provides steric hindrance, protecting the molecule from metabolic enzymes and degradation. acs.org |
| Structural Scaffold | Versatility in Analog Synthesis | Serves as a core building block for creating a library of diverse analogs with modified properties for specific biological targets. chemimpex.com |
Synthesis of Unnatural Amino Acid Derivatives for Targeted Therapies
This compound is a key starting material for the synthesis of a wide array of unnatural amino acid derivatives. These novel derivatives are instrumental in the development of targeted therapies, which are designed to act on specific molecules or pathways involved in disease. The compound's bifunctional nature, possessing both an amine and a carboxylic acid, makes it a versatile building block for creating more complex molecules. smolecule.com
In the field of peptide synthesis, this compound is used to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved therapeutic properties. chemimpex.com For example, incorporating derivatives of aminocyclobutanecarboxylic acid into a peptide sequence can result in analogs with enhanced biological activity. acs.org A study on the immunomodulatory peptide tuftsin demonstrated that replacing natural amino acids with 1-aminocyclobutanecarboxylic acid derivatives led to analogs with significantly higher activity in stimulating interleukin-6 (IL-6) secretion by macrophages and greater resistance to enzymatic breakdown. acs.org
Derivatives of this cyclobutane amino acid have also been synthesized and evaluated for their potential as antagonists at specific neurotransmitter receptors. A range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids have been developed and tested for their antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites, showing potential for anticonvulsant action. This highlights the role of these synthetic derivatives in creating targeted therapies for neurological disorders.
The research findings below illustrate the application of this compound in creating targeted therapeutic agents.
| Derivative Class | Therapeutic Target | Potential Application | Reference |
| Peptidomimetics (Tuftsin Analogs) | Phagocytic Cells | Immunomodulation | acs.org |
| Substituted 1-Aminocyclobutane-1-carboxylic acids | NMDA Receptors | Anticonvulsant Therapies | |
| General Cyclobutane Derivatives | Various Biological Targets | Oncology, Neurology | chemimpex.com |
The synthesis of these unnatural amino acid derivatives often involves protecting the amino group, for instance with a tert-butoxycarbonyl (Boc) or a benzyloxycarbonyl (Cbz) group, to allow for selective reactions at the carboxylic acid site or vice versa. chemimpex.comcalpaclab.com This chemical versatility enables its incorporation into a wide range of molecular architectures, facilitating the development of new drugs for targeted therapies.
Future Research Directions and Challenges
Development of More Efficient and Scalable Asymmetric Synthesis Routes
A significant hurdle in the broader application of cis-3-aminocyclobutanecarboxylic acid and its derivatives is the development of efficient and scalable methods for their enantioselective synthesis. While several strategies exist, many are multi-step processes with limitations in terms of yield, scalability, and cost-effectiveness. Future research should focus on:
Catalytic Asymmetric Methods: There is a pressing need for novel catalytic systems that can facilitate the asymmetric synthesis of the cyclobutane (B1203170) ring with high enantiomeric excess. frontiersin.orgrsc.org Recent advancements in organocatalysis and transition-metal catalysis offer promising avenues for the direct, enantioselective functionalization of cyclobutene (B1205218) precursors or through asymmetric cycloaddition reactions. frontiersin.orgresearchgate.netkyoto-u.ac.jp
Enzymatic and Chemo-enzymatic Strategies: Biocatalysis presents a green and highly selective alternative. The use of enzymes for kinetic resolution of racemic intermediates or for the direct asymmetric synthesis could provide a more sustainable and scalable route.
Flow Chemistry: The implementation of continuous flow technologies could address challenges related to scalability, safety, and reproducibility of the synthetic routes.
The development of such methods is crucial for making these building blocks more accessible for large-scale production, a prerequisite for their advancement into clinical development.
In-depth Biophysical Characterization of Ligand-Target Interactions
A detailed understanding of how ligands containing the this compound scaffold interact with their biological targets at a molecular level is fundamental for rational drug design. Future efforts should be directed towards:
High-Resolution Structural Biology: X-ray crystallography and cryo-electron microscopy are powerful techniques for obtaining high-resolution three-dimensional structures of ligand-protein complexes. nih.govnih.govmdpi.com Such studies can reveal the precise binding mode, key intermolecular interactions, and the conformational changes induced upon ligand binding. nih.gov
Advanced Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for studying protein-ligand interactions in solution, providing insights into binding kinetics, dynamics, and the protonation states of ionizable groups. chemicalbook.compressbooks.pubnih.govmdpi.com
Calorimetric and Other Biophysical Methods: Isothermal titration calorimetry (ITC) can directly measure the thermodynamic parameters of binding, such as enthalpy and entropy, which are crucial for understanding the driving forces of the interaction. nih.gov Other techniques like surface plasmon resonance (SPR) can provide real-time kinetic data. nih.gov
Computational Modeling: Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can complement experimental data by providing a dynamic view of the binding process and helping to rationalize structure-activity relationships.
A comprehensive biophysical characterization will enable a more informed, structure-based design of next-generation inhibitors with improved potency and selectivity. nih.gov
Exploration of New Biological Targets and Therapeutic Areas
While derivatives of this compound have shown promise in areas like neuroscience and immunology, there is a vast, unexplored landscape of potential biological targets and therapeutic applications. Future research should aim to:
Expand Target Classes: The unique conformational properties of the cyclobutane ring could be exploited to target protein-protein interactions, which are often challenging for traditional small molecules. nih.gov
Neurodegenerative and Inflammatory Diseases: Further investigation into targets relevant to neuroinflammation, such as the suppressor of cytokine signaling 3 (SOCS3) pathway, could yield novel therapeutics for diseases like Alzheimer's and Parkinson's. nih.gov The known activity of some analogs as sphingosine-1-phosphate (S1P) receptor modulators warrants deeper exploration for autoimmune disorders.
Oncology: The constrained scaffold could be used to design selective inhibitors of kinases or other enzymes implicated in cancer progression.
Infectious Diseases: The development of novel antibiotics and antiviral agents is a global health priority, and this chemical scaffold could provide a starting point for the design of inhibitors against novel microbial targets.
Systematic screening of compound libraries containing the this compound motif against a diverse range of biological targets will be key to unlocking new therapeutic opportunities.
Design and Synthesis of Multitargeted Ligands Incorporating the this compound Moiety
Complex diseases often involve multiple biological pathways, making the development of ligands that can modulate more than one target an attractive therapeutic strategy. The this compound scaffold can serve as a rigid core for the design of such multitargeted agents. Challenges and future directions include:
Rational Design Strategies: The development of "bitopic" or dual-target ligands requires a deep understanding of the binding sites of both targets to design a molecule that can effectively interact with both. nih.gov Computational approaches will be instrumental in designing linkers and pharmacophoric elements. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Employing scaffold hopping strategies can help in the design of novel dual-target inhibitors with improved pharmacological profiles. nih.gov The cyclobutane ring itself can act as a bioisostere for other cyclic or acyclic fragments. nih.gov
Synthetic Feasibility: The synthesis of more complex, multitargeted ligands presents significant chemical challenges that will require innovative synthetic methodologies.
Successfully designing and synthesizing such compounds could lead to more effective treatments for multifactorial diseases like cancer and neurodegenerative disorders.
Addressing Challenges in Metabolic Stability and Bioavailability for Drug Development
For any drug candidate, achieving a suitable pharmacokinetic profile is paramount. The this compound moiety introduces specific challenges and opportunities in this regard. Future research must focus on:
Metabolic Stability: The strained cyclobutane ring can be susceptible to metabolic degradation. Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions or the use of deuteration. mdpi.com
Bioavailability: The polarity of the amino acid functionality can limit oral bioavailability. Prodrug approaches, where the carboxylic acid or amino group is masked with a cleavable moiety, are a common and effective strategy to enhance membrane permeability. nih.govmdpi.com Amino acid transporters can also be exploited for active uptake. nih.gov
Formulation Strategies: For poorly soluble compounds, advanced formulation techniques such as the use of cyclodextrins, lipid-based delivery systems, or nanoparticle formulations can significantly improve bioavailability. nih.govmdpi.com
Predictive Models: The development and application of in silico and in vitro ADME (absorption, distribution, metabolism, and excretion) models early in the drug discovery process can help to identify and mitigate potential pharmacokinetic liabilities of new analogs.
Overcoming these hurdles will be critical for the successful translation of promising preclinical candidates into clinically effective medicines. mdpi.com
Q & A
Q. What are the primary synthetic routes for cis-3-Aminocyclobutanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Two established synthetic pathways include:
Starting from 3-(Benzyloxy)cyclobutanecarboxylic acid methyl ester : Deprotection of the benzyloxy group followed by amination under controlled pH and temperature (e.g., catalytic hydrogenation) yields the cis isomer. Steric hindrance in the cyclobutane ring necessitates precise reaction conditions to avoid trans-isomer contamination .
From 3-Benzyloxycyclobutane-1,1-dicarboxylic acid : Decarboxylation under acidic conditions and subsequent amination via reductive methods (e.g., NH₃/H₂, Pd/C) ensures retention of cis configuration. Optimizing reaction time and catalyst loading minimizes side-product formation .
- Key Data Table :
| Starting Material | Key Steps | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-(Benzyloxy)cyclobutanecarboxylic acid methyl ester | Deprotection, Amination | 65–72 | ≥95% |
| 3-Benzyloxycyclobutane-1,1-dicarboxylic acid | Decarboxylation, Reductive amination | 58–68 | ≥90% |
Q. How can researchers confirm the stereochemical purity of synthesized this compound?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid. Retention time comparison against trans-isomer standards (e.g., trans-3-Aminocyclobutanecarboxylic acid, CAS 84182-59-2) ensures stereochemical validation . Nuclear Overhauser Effect (NOE) NMR spectroscopy further confirms spatial proximity of the amino and carboxylic acid groups in the cis configuration .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic analysis via LC-MS. Contradictions arise from:
- Oxidative degradation : Prevented by storing under inert gas (N₂/Ar) in amber vials .
- Hydrolysis : Avoid aqueous buffers at pH > 7.0 during handling; lyophilized forms show superior stability .
- Conflicting Evidence : Some studies recommend −20°C storage , while others suggest room temperature is acceptable for short-term use . Validate conditions via stress testing in your lab setup.
Q. How can computational chemistry predict the pharmacological activity of this compound derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to target receptors (e.g., GABA₃ or NMDA receptors). DFT calculations (B3LYP/6-31G*) evaluate electronic properties influencing bioactivity. For example:
- Derivative Design : Methylation at the amino group (e.g., cis-3-(Methylamino)cyclobutanecarboxylic acid, CAS 2136718-64-2) alters charge distribution, enhancing blood-brain barrier permeability .
- Data Table :
| Derivative | LogP (Predicted) | ΔG Binding (kcal/mol) | Target Receptor |
|---|---|---|---|
| This compound | −1.2 | −8.3 | GABA₃ |
| cis-3-(Methylamino) variant | 0.7 | −9.1 | NMDA |
Q. What analytical techniques are critical for distinguishing this compound from its structural analogs in complex matrices?
- Methodological Answer : Combine HRMS (High-Resolution Mass Spectrometry) with ion mobility spectrometry to separate co-eluting isomers. For example:
- HRMS Parameters : ESI+ mode, resolution >30,000, m/z 130.06 [M+H]+ .
- Ion Mobility : Collision cross-section (CCS) values differ by 2–3% between cis and trans isomers due to ring puckering .
- Cross-Validation : Match retention time, CCS, and fragmentation patterns against certified reference materials (e.g., Cayman Chemical standards) .
Methodological Challenges & Contradictions
Q. How should researchers address discrepancies in toxicity data for cyclobutane-based amino acids?
- Methodological Answer : Discrepancies stem from:
- Purity Variability : Commercial batches (e.g., MedChemExpress vs. Cayman) may contain residual solvents (e.g., DMF) affecting toxicity assays . Always verify purity via ¹H NMR and LC-MS before biological testing.
- In Vitro vs. In Vivo Models : Acute toxicity in zebrafish embryos (LC₅₀ = 1.2 mM) contradicts low cytotoxicity in HEK293 cells (IC₅₀ > 10 mM). Use organ-specific models (e.g., primary hepatocytes) for human relevance .
Q. What interdisciplinary approaches integrate synthetic chemistry and data science for optimizing cyclobutane amino acid research?
- Methodological Answer : Apply chemoinformatics pipelines (e.g., KNIME or Python RDKit) to:
Cluster synthetic routes by yield/stereoselectivity using PCA (Principal Component Analysis) .
Predict reaction outcomes via machine learning (e.g., random forests trained on historical data) .
- Case Study : A 2024 study mapped 50+ cyclobutane syntheses, identifying solvent polarity (logP) as the critical variable for cis/trans ratio optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
